molecular formula C22H29N3O2S B11045403 2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone

2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone

Cat. No.: B11045403
M. Wt: 399.6 g/mol
InChI Key: IEXMKLQITKUQTO-DARPEHSRSA-N
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Description

2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone is a complex organic compound characterized by its unique structure, which includes a cyclotridecane ring fused with a thiophene ring and a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone typically involves multiple steps:

    Formation of the Cyclotridecane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Ring: Thiophene rings are often introduced via cross-coupling reactions such as the Suzuki or Stille coupling.

    Hydrazone Formation: The final step involves the reaction of the ketone with 4-nitrophenylhydrazine under acidic or basic conditions to form the hydrazone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone may be investigated for its potential as a drug candidate. Its hydrazone group is known to exhibit various biological activities, including antimicrobial and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may be crucial in its biological activity. Additionally, the compound may interact with cellular proteins and enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclododeca[B]thiophen-4-one: Similar structure but lacks the hydrazone group.

    4-(4-Nitrophenyl)hydrazone derivatives: Compounds with similar hydrazone functionality but different core structures.

Uniqueness

The uniqueness of 2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone lies in its combined structural features, which confer distinct chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C22H29N3O2S

Molecular Weight

399.6 g/mol

IUPAC Name

N-[(E)-(15-methyl-14-thiabicyclo[11.3.0]hexadeca-1(13),15-dien-2-ylidene)amino]-4-nitroaniline

InChI

InChI=1S/C22H29N3O2S/c1-17-16-20-21(24-23-18-12-14-19(15-13-18)25(26)27)10-8-6-4-2-3-5-7-9-11-22(20)28-17/h12-16,23H,2-11H2,1H3/b24-21+

InChI Key

IEXMKLQITKUQTO-DARPEHSRSA-N

Isomeric SMILES

CC1=CC\2=C(S1)CCCCCCCCCC/C2=N\NC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC2=C(S1)CCCCCCCCCCC2=NNC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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